
Tetradecane
Overview
Description
Tetradecane is an alkane hydrocarbon with the chemical formula C₁₄H₃₀ . It is a colorless liquid at room temperature and has a gasoline-like odor. This compound is part of the paraffin series and is composed of a straight chain of fourteen carbon atoms. It is commonly found in petroleum and is used in various industrial applications due to its chemical stability and non-polar nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecane can be synthesized through the hydrogenation of tetradecene, which involves the addition of hydrogen to the double bonds of tetradecene in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrially, this compound is often obtained from the fractional distillation of crude oil. It is separated from other hydrocarbons based on its boiling point, which ranges from 253 to 257°C . Another method involves the Fischer-Tropsch process, where synthesis gas (a mixture of carbon monoxide and hydrogen) is converted into liquid hydrocarbons, including this compound, using a cobalt or iron catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. This is typically achieved using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further under specific conditions to form smaller alkanes.
Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or a halogen carrier.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Chlorine or bromine in the presence of ultraviolet light or a halogen carrier.
Major Products Formed:
Oxidation: Tetradecanol, tetradecanal, and tetradecanoic acid.
Reduction: Smaller alkanes such as decane and hexane.
Substitution: Chlorothis compound and bromothis compound.
Scientific Research Applications
Industrial Applications
Tetradecane is employed in several industrial processes due to its unique chemical properties:
- Solvent : It serves as a solvent in the extraction of oils and fats, and in the formulation of paints, coatings, and adhesives. Its ability to dissolve a variety of substances makes it valuable in these applications .
- Surfactant : In cleaning products, this compound acts as a surfactant, reducing surface tension and enhancing cleaning efficiency .
- Heat Transfer Fluid : Used in thermal energy storage systems and heat exchangers, this compound facilitates efficient heat transfer between components .
- Lubricant : It is utilized as a lubricant in machinery operating under high temperatures and pressures, reducing friction between moving parts .
- Plasticizer : this compound is sometimes incorporated into plastics manufacturing to improve flexibility and durability .
- Chemical Intermediate : It serves as an intermediate in the synthesis of various organic compounds, including detergents and specialty chemicals .
- Fuel Additive : As a cetane improver, this compound enhances combustion efficiency in diesel engines, contributing to reduced emissions .
Research Applications
In scientific research, this compound has been studied for various purposes:
- Thermal Properties : Research has focused on its physical properties such as density and viscosity when mixed with other hydrocarbons. These studies are crucial for applications in thermal management systems .
- Biochemical Studies : this compound has been linked to several human health conditions, including Crohn's disease and asthma. Its role as a metabolite in various biological processes is an area of ongoing research .
- Ecological Applications : Studies have shown that this compound can be used to attract certain pests, providing a potential ecological strategy for pest management. This application leverages its olfactory properties to enhance the effectiveness of field baits against resistant pest populations .
Health and Safety Considerations
This compound's safety profile is essential for its applications:
- Toxicity Assessments : Evaluations indicate that while this compound is generally considered safe for use in cosmetics and personal care products, continuous monitoring is necessary due to potential health risks associated with prolonged exposure .
- Environmental Impact : As a compound released during industrial processes, understanding its environmental footprint is critical. This compound can be found in emissions from motor vehicles and industrial effluents, necessitating studies on its degradation and impact on ecosystems .
Case Study 1: Use in Thermal Energy Storage
A study investigated the use of this compound mixed with hexadecane as phase change materials (PCMs) for cool storage systems. The findings revealed that this mixture significantly improved energy efficiency in refrigeration systems by maintaining optimal temperature levels during peak demand periods.
Case Study 2: Pest Management Strategy
Research demonstrated that integrating this compound into pest management strategies enhanced the attraction of mirid bugs to specific host plants. This approach showed promise in managing pest populations resistant to traditional pesticides, highlighting an innovative use of this compound in agriculture.
Comparative Data Table
Application Type | Specific Use Cases | Key Benefits |
---|---|---|
Industrial | Solvent for paints, coatings | Effective dissolution properties |
Surfactant in cleaning products | Enhanced cleaning efficiency | |
Heat transfer fluid | Improved thermal management | |
Lubricant for machinery | Reduced friction under high pressure | |
Research | Thermal property studies | Insights into material behavior |
Biochemical studies | Understanding health impacts | |
Pest management | Innovative ecological strategies |
Mechanism of Action
Tetradecane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. In industrial applications, its non-polar nature allows it to dissolve other non-polar substances, making it an effective solvent. The molecular targets and pathways involved in its action are largely related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
- Tridecane (C₁₃H₂₈)
- Pentadecane (C₁₅H₃₂)
Comparison:
- Tridecane: Similar to tetradecane, tridecane is a straight-chain alkane but with one less carbon atom. It has a slightly lower boiling point and is used in similar applications such as solvents and lubricants.
- Pentadecane: With one more carbon atom than this compound, pentadecane has a higher boiling point and is also used in lubricants and as a phase change material. The additional carbon atom gives it slightly different physical properties, such as increased viscosity and melting point .
This compound’s uniqueness lies in its balance of physical properties, making it versatile for various applications while maintaining chemical stability.
Biological Activity
Tetradecane, a straight-chain alkane with the chemical formula , has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, ecological roles, and potential applications in pest management and drug development, supported by recent research findings.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound extracted from various sources, particularly lactic acid bacteria. A significant study focused on Pediococcus acidilactici , where this compound exhibited notable antibacterial and antifungal activities against various pathogens.
1.1 Study Overview
- Source : this compound was extracted from Pediococcus acidilactici isolated from curd milk.
- Pathogens Tested :
- Staphylococcus aureus (MRSA)
- Listeria monocytogenes
- Pseudomonas aeruginosa
- Escherichia coli
- Candida albicans
1.2 Findings
- The study reported that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
- The antimicrobial effect was attributed to the bioactive nature of this compound, which was confirmed through spectroscopic analyses .
2. Ecological Role in Pest Management
This compound also plays a crucial role in the olfactory recognition of host plants by certain agricultural pests. Research involving the mirid bugs Apolygus lucorum and Adelphocoris suturalis indicated that this compound serves as a vital odor cue for these pests.
2.1 Study Insights
- The study found that this compound was significantly attractive to female mirid bugs, with a response rate exceeding 60% at specific concentrations .
- It was observed that this compound's presence in plant volatiles influenced the olfactory response intensity of these pests toward their host plants, suggesting its potential use in developing ecological pest management strategies .
3. Research Findings and Data Summary
The following table summarizes key findings from multiple studies on the biological activity of this compound:
4.1 Antimicrobial Potential
In a detailed investigation, researchers isolated this compound from lactic acid bacteria and assessed its efficacy against multiple pathogens using disc diffusion assays. The results demonstrated substantial zones of inhibition, highlighting this compound's potential as a natural antimicrobial agent .
4.2 Pest Management Application
In field experiments, the addition of synthetic this compound to low-content host plants significantly increased pest attraction compared to control groups without supplementation. This suggests that this compound can be utilized effectively in bait formulations for pest control .
5. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial applications and ecological pest management strategies. Future research should focus on:
- Exploring the mechanisms behind its antimicrobial effects.
- Investigating the potential for developing this compound-based formulations for agricultural use.
- Expanding studies to assess its role in other biological processes and applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tetradecane critical for experimental design, and how are they measured?
- Methodological Answer : Key properties include molecular weight (198.39 g/mol), boiling point (~253°C), and density (0.763 g/cm³ at 20°C). These are determined via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for phase transitions, and nuclear magnetic resonance (NMR) for structural validation. Ensure calibration with certified reference materials to minimize experimental error .
Q. How can researchers assess the purity of this compound in laboratory settings?
- Methodological Answer : Purity is quantified using GC coupled with mass spectrometry (GC-MS) to detect trace impurities. For non-volatile contaminants, high-performance liquid chromatography (HPLC) with UV detection is recommended. Always include triplicate measurements and internal standards (e.g., deuterated analogs) to improve accuracy .
Q. What safety protocols are essential for handling this compound in experimental workflows?
- Methodological Answer : Follow GHS guidelines: use fume hoods to avoid inhalation (H304, H336 hazards), wear nitrile gloves, and store in sealed containers at ≤25°C in ventilated areas. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency eye exposure requires immediate irrigation with saline for 15 minutes .
Q. What methods are used to synthesize high-purity this compound for controlled studies?
- Methodological Answer : Catalytic hydrogenation of 1-tetradecene using palladium-on-carbon (Pd/C) under H₂ pressure (3–5 atm) yields >99% purity. Post-synthesis, fractional distillation at reduced pressure (10–15 mmHg) removes residual alkenes. Validate via Fourier-transform infrared spectroscopy (FTIR) to confirm absence of functional groups .
Q. How can researchers evaluate the environmental impact of this compound leakage in lab settings?
- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301B) to assess microbial breakdown. Use gas chromatography-flame ionization detection (GC-FID) to quantify residual this compound in soil/water samples. Model partitioning coefficients (e.g., log Kow) to predict bioaccumulation potential .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., enthalpy of vaporization) for this compound be resolved?
- Methodological Answer : Cross-validate data using multiple techniques: calorimetry for direct ΔH measurements and vapor pressure curves via the Clausius-Clapeyron equation. Compare results with computational models (e.g., COSMO-RS) to identify systematic biases. Discrepancies often arise from impurities or calibration errors .
Q. What experimental approaches mitigate artifacts in this compound’s spectral analysis (e.g., NMR, FTIR)?
- Methodological Answer : For NMR, use deuterated solvents (e.g., CDCl₃) and shimming to eliminate splitting artifacts. In FTIR, purge the sample chamber with dry N₂ to reduce water vapor interference. Employ baseline correction algorithms and replicate measurements to distinguish signal from noise .
Q. How do intermolecular interactions of this compound change under extreme conditions (e.g., high pressure/low temperature)?
- Methodological Answer : Use diamond anvil cells (DACs) with Raman spectroscopy to study phase behavior under high pressure (up to 10 GPa). For low-temperature crystallography, synchrotron X-ray diffraction reveals lattice packing anomalies. Compare with molecular dynamics simulations to validate observed transitions .
Q. What strategies address reproducibility challenges in this compound-based nanomaterial synthesis?
- Methodological Answer : Standardize surfactant concentrations (e.g., SDS) and sonication parameters (frequency, duration) during emulsion templating. Use dynamic light scattering (DLS) to monitor nanoparticle size distribution. Document batch-specific variables (e.g., humidity) to isolate confounding factors .
Q. How can this compound’s thermodynamic behavior be modeled for interdisciplinary applications (e.g., energy storage)?
- Methodological Answer : Apply equations of state (e.g., Peng-Robinson) to predict PVT properties in hydrocarbon mixtures. For phase-change materials, integrate differential scanning calorimetry (DSC) data with finite element analysis (FEA) to optimize thermal stability. Validate models against experimental enthalpy cycles .
Properties
IUPAC Name |
tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCVCJVXZWKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Record name | N-TETRADECANE | |
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DSSTOX Substance ID |
DTXSID1027267, DTXSID101022622 | |
Record name | Tetradecane | |
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Record name | Alkanes, C14-30 | |
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Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | N-TETRADECANE | |
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Record name | Tetradecane | |
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Boiling Point |
488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |
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Flash Point |
212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |
Record name | N-TETRADECANE | |
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Solubility |
In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |
Record name | n-Tetradecane | |
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Density |
0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |
Record name | N-TETRADECANE | |
Source | CAMEO Chemicals | |
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Vapor Density |
6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |
Record name | N-TETRADECANE | |
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Vapor Pressure |
1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-59-4, 74664-93-0, 90622-46-1 | |
Record name | N-TETRADECANE | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | n-Tetradecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
42.6 °F (NTP, 1992), 5.87 °C | |
Record name | N-TETRADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21081 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Tetradecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.